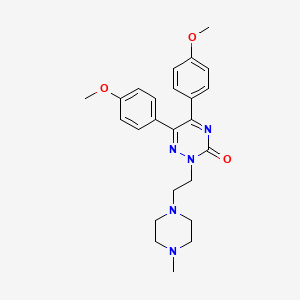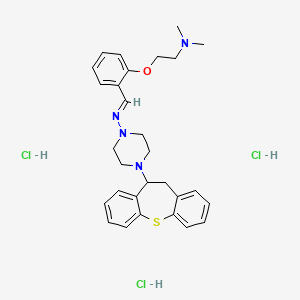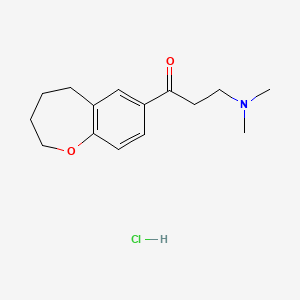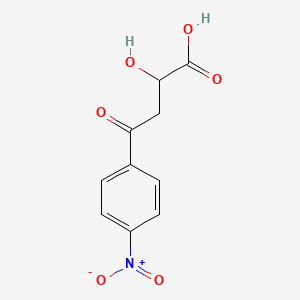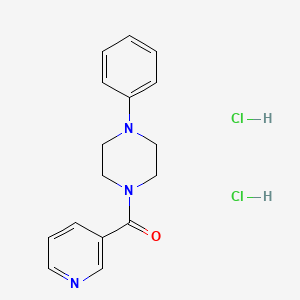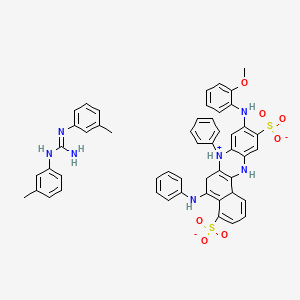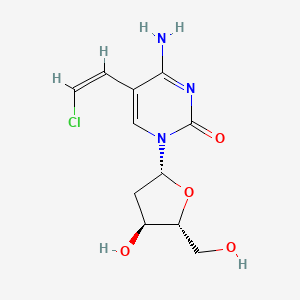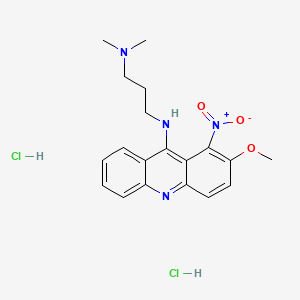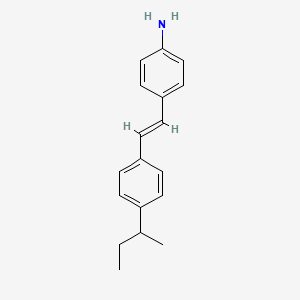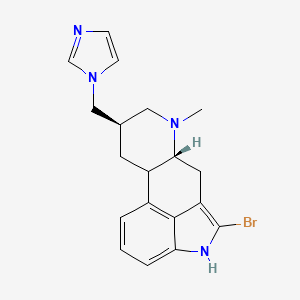
Ergoline, 2-bromo-8-(1H-imidazolin-1-ylmethyl)-6-methyl-, (8-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline, 2-bromo-8-(1H-imidazolin-1-ylmethyl)-6-methyl-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic synthesis. The specific synthetic route for this compound would likely involve:
Starting Material: An appropriate ergoline precursor.
Bromination: Introduction of the bromine atom at the 2-position.
Imidazoline Introduction: Formation of the imidazoline ring and its attachment to the ergoline structure.
Methylation: Introduction of the methyl group at the 6-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the imidazoline ring.
Reduction: Reduction reactions could potentially modify the bromine atom or other functional groups.
Substitution: The bromine atom at the 2-position may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group at the 2-position.
Applications De Recherche Scientifique
Ergoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets.
Medicine: Investigated for their potential therapeutic effects, particularly in neurology and cardiovascular medicine.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action for ergoline derivatives often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. This interaction can modulate various physiological processes, including vasoconstriction, neurotransmission, and hormonal regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound.
Uniqueness
The unique structural features of “Ergoline, 2-bromo-8-(1H-imidazolin-1-ylmethyl)-6-methyl-, (8-beta)-” may confer specific pharmacological properties that differentiate it from other ergoline derivatives. These could include differences in receptor affinity, metabolic stability, or therapeutic efficacy.
Propriétés
Numéro CAS |
160730-55-2 |
|---|---|
Formule moléculaire |
C19H21BrN4 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
(6aR,9R)-5-bromo-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21BrN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17-/m1/s1 |
Clé InChI |
NYGLOGCAOZGGCH-ZYFOBHMOSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
